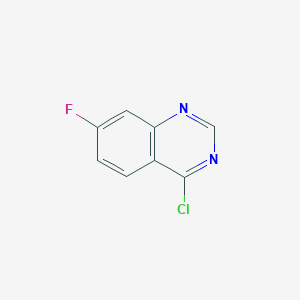

4-Chloro-7-fluoroquinazoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBYQJRHJVEKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585358 | |

| Record name | 4-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-62-0 | |

| Record name | 4-Chloro-7-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and capacity for diverse substitution patterns have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] Within this class, 4-substituted quinazolines have garnered immense interest, particularly as inhibitors of protein kinases, a family of enzymes often dysregulated in cancer.[1]

This guide focuses on a key building block for the synthesis of such inhibitors: 4-Chloro-7-fluoroquinazoline . The strategic placement of the chloro and fluoro substituents makes this molecule a highly valuable and reactive intermediate for drug development professionals. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the primary reaction used to introduce pharmacologically active moieties.[2] The fluorine atom at the 7-position can enhance binding affinity to target proteins and improve metabolic stability, desirable properties for any drug candidate. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed for researchers and scientists in the field of drug discovery.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization. While extensive experimental data is not widely published, a combination of supplier information and predictive modeling provides a reliable profile of the compound.

| Property | Value | Source(s) |

| CAS Number | 16499-62-0 | [3] |

| Molecular Formula | C₈H₄ClFN₂ | [3] |

| Molecular Weight | 182.58 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.447 g/cm³ (Predicted) | [3][4] |

| pKa | 0.35 ± 0.30 (Predicted) | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3][4] |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from the readily available 2-amino-4-fluorobenzoic acid. This pathway involves the construction of the quinazoline core to form the 4-hydroxy intermediate, followed by a chlorination reaction.

Synthetic Pathway Overview

The logical flow begins with the cyclization of an anthranilic acid derivative, followed by activation of the 4-position for subsequent substitution reactions.

Causality Behind Experimental Choices

-

Step 1: Cyclization: The use of formamide serves as both the solvent and the source of the C2 carbon required to form the pyrimidine ring of the quinazoline. Heating this mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization reaction. This is a classic and robust method for forming the quinazolinone core.[5]

-

Step 2: Chlorination: The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a critical activation step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation. They convert the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[6]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous quinazoline syntheses.[5][6]

Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equiv.).

-

Add formamide (approx. 10-15 equiv.).

-

Heat the mixture to reflux (approx. 160-180°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-fluoroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

To a round-bottom flask equipped with a reflux condenser, add 7-fluoroquinazolin-4(3H)-one (1 equiv.) and thionyl chloride (approx. 10 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).

-

Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Add toluene to the residue and evaporate again to azeotropically remove any remaining SOCl₂.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound chemistry. It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring system.[7]

This reaction is highly versatile and can be performed with a wide range of nucleophiles, including:

-

N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperazine, morpholine).

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base.

-

S-Nucleophiles: Thiols, also requiring a base to form the more nucleophilic thiolate.

Protocol: SNAr with an Aniline Derivative

This protocol describes a typical reaction to form a 4-anilinoquinazoline, a core structure in many kinase inhibitors like Erlotinib.[8][9]

-

In a round-bottom flask, suspend this compound (1 equiv.) in a suitable protic solvent like isopropanol or n-butanol.

-

Add the substituted aniline (e.g., 3-ethynylaniline, 1.1 equiv.).

-

Heat the reaction mixture to reflux (typically 80-120°C) and stir for 4-8 hours.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

Upon completion, cool the mixture to room temperature. The product, often an HCl salt, will typically precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold isopropanol and then a non-polar solvent like hexane or diethyl ether to remove impurities.

-

Dry the product under vacuum. If necessary, the free base can be obtained by neutralizing an aqueous suspension of the salt with a base like sodium bicarbonate, followed by extraction with an organic solvent.

Section 4: Applications in Medicinal Chemistry

The primary application of this compound is as a pivotal intermediate in the synthesis of targeted cancer therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors.

Role as a Kinase Inhibitor Scaffold

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Small molecule inhibitors that block the ATP-binding site of EGFR's kinase domain are effective cancer treatments. The 4-anilinoquinazoline scaffold is a perfect fit for this binding site. This compound provides the core structure onto which the crucial aniline side chain is attached.

Example - Erlotinib (Tarceva®): Erlotinib is an EGFR inhibitor used to treat non-small-cell lung cancer and pancreatic cancer. Its synthesis involves the SNAr reaction between a 4-chloroquinazoline core and 3-ethynylaniline.[8][10] While the approved drug uses a 6,7-bis(2-methoxyethoxy) substituted core, the fundamental reaction chemistry is identical to that of this compound, highlighting its direct relevance as a building block for analogues and new chemical entities.

Section 5: Analytical Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (7.0-9.0 ppm).

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Singlet (s) | 1H | H2 | The proton at C2 is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield shift. |

| ~8.2 | Doublet of doublets (dd) | 1H | H5 | Coupled to both H6 (ortho, J ≈ 9 Hz) and H8 (meta, J ≈ 2 Hz). Deshielded by the pyrimidine ring. |

| ~7.6 | Doublet of doublets (dd) | 1H | H6 | Coupled to H5 (ortho, J ≈ 9 Hz) and the fluorine at C7 (meta, J ≈ 8 Hz). |

| ~7.5 | Doublet of doublets (dd) | 1H | H8 | Coupled to the fluorine at C7 (ortho, J ≈ 9 Hz) and H6 (meta, J ≈ 2 Hz). This proton will show the largest coupling to the fluorine. |

13C NMR Spectroscopy

The 13C NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~165 | C7 | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large ¹JC-F coupling constant. |

| ~160 | C4 | The carbon bearing the chlorine atom is highly deshielded by both the halogen and the adjacent nitrogen atoms. |

| ~154 | C8a | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| ~152 | C2 | The carbon between two nitrogen atoms appears significantly downfield. |

| ~129 | C5 | Aromatic CH carbon. |

| ~122 | C6 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |

| ~115 | C4a | Quaternary carbon at the ring junction. |

| ~110 | C8 | Aromatic CH carbon, shifted by the adjacent fluorine. Will show a ²JC-F coupling. |

Mass Spectrometry

Under electron ionization (EI) mass spectrometry, the molecule will produce a characteristic molecular ion peak and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z = 182. A characteristic isotopic peak (M+2) at m/z = 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom.

-

Key Fragmentation: The most likely initial fragmentation is the loss of a chlorine radical (Cl•) to give a fragment at m/z = 147. Subsequent loss of HCN from the pyrimidine ring is also a common fragmentation pathway for quinazolines, which would lead to a fragment at m/z = 120.

Section 6: Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[3][4]

Conclusion

This compound is a synthetically versatile and highly valuable intermediate for drug discovery. Its core properties are defined by the activated 4-chloro position, which readily undergoes nucleophilic aromatic substitution, allowing for the facile introduction of diverse molecular fragments. This reactivity has been expertly leveraged in the construction of potent kinase inhibitors, demonstrating the compound's significance in the development of targeted therapies. The synthetic protocols and analytical guidelines provided in this document offer a robust framework for researchers to confidently synthesize, characterize, and utilize this important chemical building block in their drug development programs.

References

- 1. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]

- 2. Propylamine [webbook.nist.gov]

- 3. 4-CHLORO-7-FLUORO-QUINAZOLINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-chloro-7-fluoro-quinazoline CAS#: 16499-62-0 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-7-fluoro-6-nitroquinazoline | LGC Standards [lgcstandards.com]

- 9. WO2020128981A1 - Discovery of bd oxidase inhibitors for the treatment of mycobacterial diseases - Google Patents [patents.google.com]

- 10. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoroquinazoline

Foreword: The Strategic Importance of 4-Chloro-7-fluoroquinazoline in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, this compound has emerged as a particularly valuable building block. Its strategic importance lies in the reactive nature of the 4-chloro substituent, which serves as a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This, combined with the electronic influence of the 7-fluoro group, makes it a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family. This guide provides a comprehensive overview of the primary synthetic pathways to this crucial intermediate, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection point is the C4-Cl bond, revealing the immediate precursor, 7-fluoro-4-hydroxyquinazoline (also known as 7-fluoroquinazolin-4(3H)-one). This disconnection is strategically sound as the transformation of a 4-hydroxyquinazoline to its 4-chloro analogue is a well-established and high-yielding reaction.

Further deconstruction of 7-fluoro-4-hydroxyquinazoline points to a cyclization reaction involving a suitably substituted anthranilic acid derivative. Specifically, 2-amino-4-fluorobenzoic acid serves as the ideal starting material, providing the fluorinated benzene ring and the aniline nitrogen required for the formation of the quinazoline core. The remaining atoms for the pyrimidine ring can be sourced from a one-carbon synthon, such as formamidine or a derivative thereof.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: From Anthranilic Acid to the Final Product

The most prevalent and efficient synthesis of this compound is a two-step process commencing with 2-amino-4-fluorobenzoic acid.

Step 1: Cyclization to form 7-Fluoro-4-hydroxyquinazoline

The initial and crucial step is the construction of the quinazoline core. This is typically achieved through the condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate.[1]

Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the amino group of the anthranilic acid on a carbon of the formamidine, followed by an intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinazoline ring system. Formamidine acetate is the reagent of choice as it provides the necessary one-carbon electrophile in a convenient and reactive form. The use of a high-boiling solvent such as ethylene glycol monomethyl ether facilitates the removal of water and ammonia byproducts, driving the reaction to completion.[1]

Caption: Cyclization of 2-amino-4-fluorobenzoic acid.

Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinazoline [1]

-

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Formamidine acetate

-

Ethylene glycol monomethyl ether (EGME)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

-

Add ethylene glycol monomethyl ether to the flask.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield 7-fluoro-4-hydroxyquinazoline as a solid.

-

Step 2: Chlorination of 7-Fluoro-4-hydroxyquinazoline

The second step involves the conversion of the 4-hydroxyl group to a chloro group. This is a critical transformation that activates the 4-position for subsequent nucleophilic substitution reactions. The two most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

Mechanism and Rationale: The mechanism involves the activation of the 4-hydroxyl group by the chlorinating agent. In the case of thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. With phosphorus oxychloride, a phosphate ester intermediate is generated, which is subsequently displaced by a chloride ion. Both reagents are highly effective, and the choice between them often depends on the specific substrate, desired reaction conditions, and ease of workup. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly with thionyl chloride, through the formation of the Vilsmeier reagent.

Caption: Chlorination of 7-fluoro-4-hydroxyquinazoline.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

7-Fluoro-4-hydroxyquinazoline

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene or another high-boiling inert solvent

-

-

Procedure using Thionyl Chloride:

-

In a fume hood, suspend 7-fluoro-4-hydroxyquinazoline (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. The reaction mixture should become a clear solution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Add toluene and evaporate again to azeotropically remove any remaining traces of thionyl chloride.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Procedure using Phosphorus Oxychloride:

-

In a fume hood, suspend 7-fluoro-4-hydroxyquinazoline (1 equivalent) in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

-

Alternative Synthetic Approaches

While the two-step synthesis from 2-amino-4-fluorobenzoic acid is the most common, alternative methods exist. One such approach involves the cyclization of 2-amino-4-fluorobenzoic acid with urea to form 7-fluoroquinazoline-2,4-diol.[2] This diol can then be treated with a chlorinating agent like POCl₃ to yield 2,4-dichloro-7-fluoroquinazoline.[2] Subsequent selective nucleophilic substitution at the more reactive 4-position would be required to obtain 4-substituted derivatives, making this route less direct for the synthesis of this compound itself.

Data Summary and Comparison of Synthetic Routes

| Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield |

| Cyclization | 2-Amino-4-fluorobenzoic acid | Formamidine acetate | EGME | Reflux | >85%[1] |

| Chlorination (SOCl₂) | 7-Fluoro-4-hydroxyquinazoline | SOCl₂, cat. DMF | Neat | Reflux | High |

| Chlorination (POCl₃) | 7-Fluoro-4-hydroxyquinazoline | POCl₃ | Neat | Reflux | High |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that is both efficient and scalable. The primary pathway, involving the cyclization of 2-amino-4-fluorobenzoic acid followed by chlorination, provides a reliable route to this important building block. The choice of chlorinating agent can be tailored based on laboratory resources and specific downstream applications. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the robust and optimized synthesis of key intermediates like this compound will remain a critical endeavor in the field of drug development. Future research may focus on developing even more environmentally friendly and cost-effective synthetic methods, potentially through the use of novel catalysts or flow chemistry techniques.

References

Spectroscopic Characterization of 4-Chloro-7-fluoroquinazoline: A Technical Guide for Researchers

Introduction

Chemical Structure and Properties

-

IUPAC Name: 4-Chloro-7-fluoroquinazoline

-

Molecular Formula: C₈H₄ClFN₂[1]

-

Molecular Weight: 182.58 g/mol [1]

-

CAS Number: 16499-62-0[1]

The quinazoline ring system is a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 4-position and a fluorine atom at the 7-position significantly influences the electronic distribution within the molecule, which in turn dictates its characteristic spectroscopic signatures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 | s | - | H-2 |

| ~8.3 | dd | J = 9.0, 6.0 | H-5 |

| ~7.9 | dd | J = 9.0, 2.5 | H-8 |

| ~7.6 | ddd | J = 9.0, 9.0, 2.5 | H-6 |

Disclaimer: These are predicted values based on known substituent effects on the quinazoline ring and data from similar compounds. Actual experimental values may vary slightly.

Expert Insights on Experimental Choices:

The choice of a 500 MHz spectrometer is to ensure adequate resolution of the aromatic proton signals and their coupling patterns. DMSO-d₆ is a common solvent for nitrogen-containing heterocyles due to its high solubilizing power. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR data.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 |

| ~160 (d, J ≈ 250 Hz) | C-7 |

| ~155 | C-2 |

| ~152 | C-8a |

| ~128 (d, J ≈ 10 Hz) | C-5 |

| ~125 (d, J ≈ 25 Hz) | C-6 |

| ~120 (d, J ≈ 25 Hz) | C-8 |

| ~115 (d, J ≈ 5 Hz) | C-4a |

Disclaimer: These are predicted values. The presence of fluorine will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of DMSO-d₆.

-

-

Instrument Setup:

-

Lock and shim the spectrometer as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

-

Assign the chemical shifts to the respective carbon atoms in the molecule.

-

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 182 | High | [M]⁺ (with ³⁵Cl) |

| 184 | ~33% of M⁺ | [M+2]⁺ (with ³⁷Cl) |

| 147 | Moderate | [M-Cl]⁺ |

Expert Insights on Experimental Choices:

Electron Ionization (EI) is a common technique for small, relatively stable molecules. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent like methanol or dichloromethane for injection.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

-

Mass Analysis:

-

Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge ratio.

-

-

Detection:

-

Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Examine the fragmentation pattern to gain further structural information.

-

Workflow for Mass Spectrometry Analysis

Caption: General workflow for structural analysis by mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=N stretch (quinazoline ring) |

| 1550-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous structural confirmation and purity assessment. This guide provides researchers with the predicted spectral data and robust, field-proven protocols necessary for acquiring high-quality experimental data. The synergistic use of these techniques offers a powerful approach to characterizing this important synthetic intermediate, thereby supporting its application in drug discovery and development programs.

References

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism and Application of 4-Chloro-7-fluoroquinazoline

Abstract

In the landscape of targeted cancer therapy, the quinazoline scaffold stands as a cornerstone of kinase inhibitor design. This guide provides an in-depth exploration of 4-Chloro-7-fluoroquinazoline, not as an active therapeutic in itself, but as a pivotal intermediate and a foundational pharmacophore. We will dissect the strategic importance of its chemical architecture, elucidating how the chloro and fluoro substitutions are masterfully exploited to generate potent and selective kinase inhibitors. This document will detail the mechanistic basis of the resulting 4-anilinoquinazoline derivatives, their profound impact on cellular signaling, and the robust experimental methodologies required to validate their mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this critical building block in the ongoing quest for novel anticancer agents.

The Quinazoline Scaffold: A Privileged Foundation for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its remarkable versatility to serve as a high-affinity ligand for a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[1] The nitrogen atoms at positions 1 and 3 of the quinazoline core are crucial for its biological activity, as they can form key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP. This competitive inhibition effectively blocks the kinase's ability to phosphorylate its downstream substrates, thereby disrupting oncogenic signaling pathways.

Strategic Functionalization: The Critical Roles of the 4-Chloro and 7-Fluoro Groups

The efficacy of this compound as a synthetic intermediate lies in the specific properties conferred by its halogen substituents.

-

The 4-Chloro Group: The Gateway to Diversity: The chlorine atom at the C4 position is the linchpin for synthetic elaboration. It is an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic aromatic substitution.[1][2] This reactivity is the key to creating extensive libraries of 4-substituted quinazoline derivatives, most commonly 4-anilinoquinazolines, by reacting the chloro-intermediate with a wide array of primary or secondary amines.[2] This synthetic flexibility allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of the final inhibitor.

-

The 7-Fluoro Group: A Subtle Modulator of Potency and Properties: The fluorine atom at the C7 position, while not directly involved in the primary synthetic transformations, plays a crucial role in fine-tuning the molecule's characteristics. Fluorine's high electronegativity can modulate the electronic environment of the quinazoline ring system, potentially enhancing binding affinity to the target kinase. Furthermore, the introduction of fluorine can improve metabolic stability and bioavailability of the final drug candidate, making it a common and valuable substitution in modern drug design.

Mechanism of Action: From Intermediate to Potent EGFR Inhibitor

The true mechanistic story unfolds with the derivatives synthesized from this compound. The 4-anilinoquinazolines are a prominent class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4] EGFR is a receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a key driver of various cancers, including non-small-cell lung cancer.[3][5]

Derivatives of this compound function as ATP-competitive inhibitors. The quinazoline core anchors the molecule in the ATP-binding pocket via hydrogen bonds with the hinge region residue Met793.[3] The 4-anilino moiety extends into a hydrophobic back pocket, and substitutions on this aniline ring, often with halogens like chlorine or fluorine, can further enhance binding affinity through hydrophobic interactions.[3][6]

By occupying the ATP-binding site, these inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5][7] The ultimate consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Signaling Pathway: EGFR Inhibition by a 4-Anilinoquinazoline Derivative

Caption: EGFR signaling cascade and the point of inhibition.

Experimental Validation of Mechanism of Action

A multi-faceted experimental approach is essential to rigorously define the mechanism of action for a novel 4-anilinoquinazoline derivative.

Synthesis of a Representative 4-Anilinoquinazoline Derivative

The foundational experiment involves the synthesis of the active compound. This is typically achieved via a nucleophilic aromatic substitution reaction.[2]

Protocol: Microwave-Assisted N-Arylation of this compound

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired aniline derivative (1.1 eq), and a suitable solvent system (e.g., THF/H₂O 1:1).[2]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).[2]

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Kinase Assay

To confirm direct inhibition of the target kinase, an in vitro kinase assay is performed. Luminescence-based assays that quantify ATP consumption (by measuring ADP production) are common.[8]

Protocol: Luminescence-Based EGFR Kinase Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate in kinase reaction buffer.[9]

-

Compound Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

Kinase Reaction: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compound for 30 minutes at room temperature.[9]

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[9]

-

Reaction Termination and Detection: After a defined incubation period (e.g., 60 minutes), terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[8]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays are crucial for confirming the compound's activity in a biological context.

4.3.1. Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

Protocol: MTT Assay for Anti-Proliferative Effects

-

Cell Seeding: Seed cancer cells known to overexpress EGFR (e.g., A431) into a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor and incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell proliferation.

4.3.2. Western Blot Analysis of EGFR Signaling

Western blotting provides direct evidence of target engagement and inhibition of downstream signaling within the cell.[7][12]

Experimental Workflow: Western Blot Analysis

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for EGFR Phosphorylation

-

Cell Treatment and Lysis: Plate EGFR-dependent cancer cells. After adherence, starve the cells and then pre-treat with the inhibitor for 2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[7]

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream targets like p-ERK.[12] Subsequently, strip the membrane and re-probe with antibodies for total EGFR and total ERK to confirm equal protein loading.[12]

-

Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection.[7] Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the inhibitor's effect on the signaling pathway.

Data Presentation: Quantifying Inhibitory Potency

The results from these experiments are typically summarized to compare the potency of different derivatives.

| Derivative | Target Kinase | In Vitro IC₅₀ (nM) | Cellular IC₅₀ (A431 cells, nM) |

| Gefitinib | EGFR | 25.42[13] | ~20 |

| Erlotinib | EGFR | 33.25[13] | ~50 |

| Compound 7i | EGFR | 17.32[13] | 2250 (A549 cells)[14] |

| Vandetanib | VEGFR2, EGFR | 36.78 (VEGFR2), 5.9 (EGFR)[3] | N/A |

Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Conclusion

This compound is far more than a simple chemical reagent; it is a testament to the power of rational drug design. Its strategically placed reactive and modulating groups provide a robust and versatile platform for the synthesis of highly effective kinase inhibitors. By understanding the chemical principles of this scaffold and applying a rigorous suite of biochemical and cell-based assays, researchers can continue to exploit its potential. The journey from this foundational intermediate to a life-saving therapeutic illustrates the synergy of synthetic chemistry and molecular biology in the fight against cancer. The principles and protocols outlined in this guide serve as a comprehensive resource for professionals dedicated to advancing the field of targeted oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. rsc.org [rsc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

The Emergence of a Core Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-7-fluoroquinazoline

Abstract

The history of 4-Chloro-7-fluoroquinazoline is not one of a singular, celebrated discovery, but rather the story of a molecule's rational design and synthesis, born from the intense pursuit of targeted cancer therapies in the late 20th and early 21st centuries. This technical guide delineates the scientific context that necessitated its creation, details the robust and logical synthetic pathway that became the standard for its production, and explores its pivotal role as a core intermediate in the development of potent tyrosine kinase inhibitors. For researchers in medicinal chemistry and drug development, this molecule represents a quintessential example of how a simple, halogenated heterocycle became an indispensable tool in modern pharmacology.

Introduction: The Rise of Quinazolines in Oncology

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, has long been recognized for its broad spectrum of biological activities.[1] However, its prominence surged dramatically with the discovery that 4-anilinoquinazoline derivatives were potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The over-expression of EGFR is a hallmark of many solid tumors, making it a prime target for therapeutic intervention. This realization, pioneered by companies like AstraZeneca, led to the development of first-generation EGFR inhibitors such as Gefitinib and Erlotinib, forever cementing the importance of the 4-anilinoquinazoline core in oncology.[3]

The success of these early inhibitors triggered an explosion of research aimed at optimizing their pharmacological properties. Medicinal chemists began systematically modifying the quinazoline core to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy in this endeavor is the introduction of halogen atoms, particularly fluorine and chlorine, which can modulate factors like metabolic stability, lipophilicity, and binding interactions within the ATP-binding pocket of the kinase.[2] It was within this intensive research environment that the need for versatile, halogenated quinazoline building blocks arose, leading directly to the synthesis of this compound.

The Foundational Synthesis: A Logical Two-Step Approach

The discovery of this compound (CAS No. 16499-62-0) is intrinsically linked to the establishment of a reliable and straightforward synthetic route. The process is a classic example of heterocyclic chemistry, proceeding through two fundamental and high-yielding transformations: cyclization to form the quinazolinone core, followed by chlorination to install the reactive handle necessary for further elaboration.

Step 1: Cyclization to 7-Fluoroquinazolin-4(3H)-one

The logical starting point for the synthesis is 2-amino-4-fluorobenzoic acid . This precursor contains the aniline and carboxylic acid functionalities poised for ring formation and the requisite fluorine atom at the 7-position of the final quinazoline ring. The most common and efficient method to construct the pyrimidine portion of the scaffold is through condensation with a one-carbon synthon, typically formamide or formamidine acetate.

// Node colors reactant_node [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_node [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product_node [fillcolor="#E8F0FE", fontcolor="#202124"];

// Nodes start [label="2-Amino-4-fluorobenzoic Acid", class="reactant_node"]; reagent [label="Formamide\n(or Formamidine Acetate)\nHeat", class="reagent_node"]; product [label="7-Fluoroquinazolin-4(3H)-one", class="product_node"];

// Edges start -> product [label="Cyclization"]; reagent -> product [style=dashed, arrowhead=none];

// Set node attributes node [width=2.5, height=1]; start; reagent; product; }

Diagram 1: Cyclization to form the quinazolinone core.

This reaction is typically performed at elevated temperatures, driving the cyclization and dehydration to furnish the stable 7-fluoroquinazolin-4(3H)-one . Seminal work on related quinazoline analogues for tyrosine kinase inhibition by researchers like Rewcastle et al. in 1996 laid the groundwork for such synthetic strategies.[4]

Step 2: Chlorination to this compound

With the quinazolinone precursor in hand, the final step is the conversion of the 4-oxo group into a 4-chloro group. This transformation is critical as it activates the C4 position for nucleophilic aromatic substitution (SNAr), the key reaction used to introduce the various aniline side chains that define the biological activity of EGFR inhibitors.

The chlorination is most effectively achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

// Node colors reactant_node [fillcolor="#E8F0FE", fontcolor="#202124"]; reagent_node [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product_node [fillcolor="#D9EAD3", fontcolor="#202124"];

// Nodes start [label="7-Fluoroquinazolin-4(3H)-one", class="reactant_node"]; reagent [label="POCl₃\n(or SOCl₂)\nHeat", class="reagent_node"]; product [label="this compound", class="product_node"];

// Edges start -> product [label="Chlorination"]; reagent -> product [style=dashed, arrowhead=none];

// Set node attributes node [width=2.5, height=1]; start; reagent; product; }

Diagram 2: Chlorination to the final product.

The mechanism of this reaction is well-understood, involving initial activation of the carbonyl oxygen followed by nucleophilic attack of the chloride ion.[5] The reaction is typically driven to completion by heating, yielding the desired this compound. The existence and synthesis of this specific intermediate are documented in numerous patents and publications related to kinase inhibitor development.[6]

Experimental Protocols

The following protocols represent a validated and widely adopted methodology for the synthesis of this compound, synthesized from the collective knowledge in the field.

Synthesis of 7-Fluoroquinazolin-4(3H)-one

| Parameter | Value/Description |

| Starting Material | 2-Amino-4-fluorobenzoic Acid |

| Reagent | Formamide |

| Solvent | None (Formamide acts as reagent and solvent) |

| Temperature | 120-125 °C |

| Reaction Time | ~4 hours |

| Work-up | Cooling, precipitation in water, filtration |

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid.

-

Add an excess of formamide (typically 10-15 equivalents).

-

Heat the mixture to 120-125 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry to yield 7-fluoroquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.

Synthesis of this compound

| Parameter | Value/Description |

| Starting Material | 7-Fluoroquinazolin-4(3H)-one |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) or Diisopropylethylamine (DIPEA) |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 3-6 hours |

| Work-up | Removal of excess POCl₃, quenching with ice-water, filtration |

Step-by-Step Protocol:

-

To a flask charged with 7-fluoroquinazolin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).

-

Optionally, add a catalytic amount of DMF (a few drops).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the remaining POCl₃ and precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Conclusion: An Enabling Intermediate

The history of this compound is a testament to the power of enabling technologies in drug discovery. Its development was not an end in itself but a means to rapidly access a vast chemical space of potential kinase inhibitors. The straightforward and robust two-step synthesis from readily available starting materials allowed researchers to quickly generate diverse libraries of 4-anilinoquinazolines bearing the 7-fluoro substituent. This specific substitution pattern proved valuable in fine-tuning the electronic and steric properties of drug candidates, contributing to the development of next-generation inhibitors. As such, this compound stands as a crucial, albeit unsung, hero in the ongoing story of targeted cancer therapy.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [ouci.dntb.gov.ua]

- 5. HDAC Inhibitors Potentiate the Activity of the BCR/ABL Kinase Inhibitor KW-2449 in Imatinib-Sensitive or -Resistant BCR… [ouci.dntb.gov.ua]

- 6. WO2020128981A1 - Discovery of bd oxidase inhibitors for the treatment of mycobacterial diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-7-fluoroquinazoline: Properties, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Chloro-7-fluoroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective use of this important heterocyclic building block.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are a class of bicyclic aromatic heterocycles that form the core structure of numerous biologically active compounds. The versatility of the quinazoline scaffold has made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of a molecule's interaction with biological targets.

This compound is a key intermediate in the synthesis of a variety of substituted quinazolines. The chlorine atom at the 4-position serves as a versatile leaving group, readily displaced by a wide range of nucleophiles. The fluorine atom at the 7-position can modulate the electronic properties of the ring system, influencing the reactivity of the 4-position and potentially enhancing the binding affinity of the final compound to its target protein. This guide will delve into the specific properties of this valuable synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and drug design. While extensive experimental data for this compound is not widely published, a combination of predicted data and information from commercial suppliers provides a solid foundation for its use.

| Property | Value | Source |

| CAS Number | 16499-62-0 | [1] |

| Molecular Formula | C₈H₄ClFN₂ | [1] |

| Molecular Weight | 182.58 g/mol | [1] |

| Appearance | White to yellow solid | |

| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.447 g/cm³ (Predicted) | |

| Refractive Index | 1.635 (Predicted) | |

| pKa | 0.35 ± 0.30 (Predicted) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Note: The majority of the available data on the physical properties of this compound is predicted. Experimental verification is recommended for precise applications.

Spectral Data and Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine, and the fluorine.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the heteroatoms (N, Cl, F) will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic quinazoline ring.

For researchers synthesizing or using this compound, it is imperative to perform thorough spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity before proceeding with further reactions.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is an excellent leaving group, and the electron-withdrawing nature of the quinazoline ring system activates this position towards attack by nucleophiles. This allows for the introduction of a wide variety of functional groups at the C4-position, including amines, alcohols, thiols, and carbanions.

The general mechanism for the SNAr reaction is a two-step process involving the formation of a Meisenheimer complex as a reaction intermediate.

Caption: Generalized SNAr mechanism at the C4-position of a chloroquinazoline.

The fluorine atom at the 7-position exerts an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the C4-position, thereby facilitating the nucleophilic attack.

Common Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed in SNAr reactions with 4-chloroquinazolines. The choice of reaction conditions, such as solvent, temperature, and the use of a base, is crucial for achieving high yields and minimizing side reactions.[2]

-

Amines: Primary and secondary amines readily displace the 4-chloro substituent to form 4-aminoquinazolines. These reactions are often carried out in polar aprotic solvents like DMF or in alcohols like isopropanol, sometimes with the addition of a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.

-

Alcohols and Phenols: Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxyquinazolines, respectively. These reactions typically require a strong base (e.g., NaH) to deprotonate the alcohol or phenol.

-

Thiols: Thiolates are excellent nucleophiles and react efficiently to yield 4-thioether-substituted quinazolines.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common synthetic route is outlined below, based on established methods for quinazoline synthesis.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Chlorination to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 7-fluoroquinazolin-4(3H)-one and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of pharmacologically active molecules. The 4-substituted quinazoline scaffold is a key feature in numerous approved drugs and clinical candidates, particularly in the field of oncology.

Tyrosine Kinase Inhibitors (TKIs):

Many potent and selective tyrosine kinase inhibitors are based on the 4-anilinoquinazoline scaffold. The anilino group at the 4-position often mimics the adenine portion of ATP, allowing the molecule to bind to the ATP-binding site of the kinase and inhibit its activity. The 7-fluoro substituent can contribute to the binding affinity and selectivity of the inhibitor.

References

Starting materials for 4-Chloro-7-fluoroquinazoline synthesis

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoroquinazoline: Core Starting Materials and Synthetic Strategies

Authored by: A Senior Application Scientist

Introduction: this compound is a critical intermediate in the synthesis of numerous pharmacologically active molecules, most notably as a precursor to kinase inhibitors used in oncology. Its value lies in the reactive chloro group at the 4-position, which is amenable to nucleophilic substitution, allowing for the introduction of various functional groups to build a diverse library of compounds. This guide provides an in-depth examination of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Part 1: The Principal Synthetic Pathway: A Three-Stage Approach

The most prevalent and industrially scalable synthesis of this compound originates from 2-amino-4-fluorobenzoic acid. This pathway can be logically dissected into three key stages:

-

Synthesis of the Anthranilic Acid Precursor: The journey begins with the preparation of 2-amino-4-fluorobenzoic acid, the foundational building block.

-

Formation of the Quinazolinone Core: This stage involves the cyclization of the anthranilic acid derivative to construct the bicyclic quinazoline ring system, yielding 7-fluoroquinazolin-4(3H)-one.

-

Aromatic Chlorination: The final step is the conversion of the 4-oxo group of the quinazolinone to the desired 4-chloro functionality.

This strategic approach ensures high yields and purity, making it a preferred route in both academic and industrial settings.

Stage 1: The Foundational Building Block - 2-Amino-4-fluorobenzoic Acid

The quality and availability of 2-amino-4-fluorobenzoic acid are paramount to the success of the entire synthesis. While commercially available, understanding its synthesis provides crucial context for sourcing and quality control. It is a key intermediate for various active pharmaceutical ingredients (APIs).

Synthetic Approach from 4-Fluorohalogenobenzoic Acid

A common laboratory and industrial synthesis starts from a more readily available precursor, such as 4-fluorohalogenobenzoic acid. The synthesis involves a nitration followed by a reduction.

-

Step 1: Nitration of 4-Fluorohalogenobenzoic Acid: The process begins with the nitration of a 4-fluorohalogenobenzoic acid to introduce a nitro group at the 2-position, yielding a 4-fluoro-2-nitrohalogenobenzoic acid[1].

-

Step 2: Catalytic Reduction: The subsequent step is the catalytic reduction of the nitro group to an amine, which furnishes the desired 2-amino-4-fluorobenzoic acid[1].

The choice of starting material and the control of reaction conditions are critical to ensure high purity and yield, which directly impacts the efficacy of the final API.

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzoic Acid

Reaction: Nitration of 4-fluorohalogenobenzoic acid followed by catalytic reduction.

| Parameter | Value/Condition | Causality/Rationale |

| Starting Material | 4-Fluorohalogenobenzoic Acid | Readily available and allows for regioselective nitration at the 2-position. |

| Nitrating Agent | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Standard and effective for electrophilic aromatic nitration. |

| Reduction Catalyst | Palladium on carbon (Pd/C) | Highly efficient and selective for the reduction of nitro groups. |

| Reducing Agent | Hydrogen gas (H₂) or other reducing agents like iron powder or zinc powder[2] | Clean and effective reduction with minimal side products. |

| Solvent (Reduction) | Methanol, Ethanol, or Ethyl Acetate[2] | Provides good solubility for the substrate and is compatible with catalytic hydrogenation. |

| Temperature | 20-90 °C[2] | Balances reaction rate and selectivity. |

| Reaction Time | 2-10 hours[2] | Sufficient time for complete conversion. |

Step-by-Step Methodology:

-

Nitration: The 4-fluorohalogenobenzoic acid is carefully treated with a nitrating agent to yield 4-fluoro-2-nitrohalogenobenzoic acid[1].

-

Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid is dissolved in a suitable organic solvent, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation until the nitro group is fully reduced to an amine, yielding 2-amino-4-fluorobenzoic acid[1][2].

Stage 2: Constructing the Core - Synthesis of 7-Fluoroquinazolin-4(3H)-one

With the key precursor in hand, the next stage focuses on the construction of the quinazoline ring. This is typically achieved through a cyclization reaction with a one-carbon source.

Cyclization with Formamidine Acetate or Urea

The most direct method involves the reaction of 2-amino-4-fluorobenzoic acid with a reagent that provides the N=CH-N fragment necessary to close the pyrimidine ring.

-

Using Formamidine Acetate: 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate in a high-boiling solvent such as ethylene glycol monomethyl ether[3].

-

Using Urea: An alternative method involves heating 2-amino-4-fluorobenzoic acid with urea[4][5]. This reaction proceeds through a cyclization and condensation mechanism.

The resulting product, 7-fluoroquinazolin-4(3H)-one, is also known by its tautomeric name, 7-fluoro-4-hydroxyquinazoline[6]. This intermediate is a stable, solid compound that can be readily purified before proceeding to the final chlorination step.

Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one

Reaction: Cyclization of 2-amino-4-fluorobenzoic acid.

| Parameter | Value/Condition | Causality/Rationale |

| Starting Material | 2-Amino-4-fluorobenzoic acid[3][4] | The foundational building block containing the necessary aniline and carboxylic acid functionalities. |

| Cyclizing Agent | Formamidine acetate or Urea[3][4] | Provides the one-carbon unit required to form the pyrimidine ring of the quinazoline. |

| Solvent | Ethylene glycol monomethyl ether (for formamidine acetate) or neat (for urea)[3][4] | A high-boiling solvent is necessary to drive the reaction to completion. |

| Temperature | Reflux (for formamidine acetate) or 160°C (for urea)[3][4] | High temperatures are required for the cyclization and dehydration steps. |

| Reaction Time | Several hours, monitored by TLC[4] | Ensures the reaction proceeds to completion. |

Step-by-Step Methodology (using Urea):

-

A mixture of 2-amino-4-fluorobenzoic acid and an excess of urea is heated with mechanical agitation[4].

-

The reaction is monitored by Thin Layer Chromatography (TLC) for completion[4].

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration[4].

Visualizing the Pathway: From Precursor to Quinazolinone Core

Caption: Synthesis of the quinazolinone core from 2-amino-4-fluorobenzoic acid.

Stage 3: The Final Transformation - Chlorination to this compound

The final and most critical step is the conversion of the 4-oxo group of 7-fluoroquinazolin-4(3H)-one into a chloro group. This is a crucial transformation as it installs the reactive handle for subsequent diversification.

Chlorination with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

The most common and effective chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)[3][7].

-

Mechanism with POCl₃: The reaction with POCl₃ proceeds in two stages. Initially, a phosphorylation reaction occurs, forming phosphorylated intermediates. These intermediates then undergo nucleophilic attack by chloride ions to yield the final 4-chloroquinazoline product[8]. The reaction is often carried out at elevated temperatures to ensure complete conversion[8].

-

Use of a Base: The addition of a base, such as N,N-diethylaniline, can be used to facilitate the reaction[9].

Experimental Protocol: Synthesis of this compound

Reaction: Chlorination of 7-fluoroquinazolin-4(3H)-one.

| Parameter | Value/Condition | Causality/Rationale |

| Starting Material | 7-Fluoroquinazolin-4(3H)-one[9] | The immediate precursor with the 4-oxo group to be chlorinated. |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃)[9] | A powerful and effective reagent for converting cyclic amides/lactams to their corresponding chloro derivatives. |

| Base (optional) | N,N-diethylaniline[9] | Acts as a scavenger for HCl produced during the reaction and can facilitate the formation of the reactive intermediate. |

| Temperature | Reflux[9] | High temperature is necessary to drive the chlorination reaction to completion. |

| Work-up | Quenching with ice water[9] | Decomposes excess POCl₃ and precipitates the product. |

Step-by-Step Methodology:

-

A mixture of 7-fluoroquinazolin-4(3H)-one, a chlorinating agent like POCl₃, and optionally a base like N,N-diethylaniline is heated to reflux[9].

-

The reaction is maintained at reflux for several hours until the starting material is consumed (monitored by TLC)[9].

-

After cooling, the excess chlorinating agent is carefully removed, often by rotary evaporation[9].

-

The residue is then cautiously poured into a mixture of ice and water, causing the this compound to precipitate as a solid[9].

-

The solid product is collected by filtration, washed with water, and dried[9].

Visualizing the Final Step: Chlorination

Caption: The final chlorination step to yield this compound.

Part 2: Alternative Synthetic Considerations

While the pathway from 2-amino-4-fluorobenzoic acid is dominant, alternative starting materials and strategies exist. For instance, syntheses starting from differently substituted anilines or benzonitriles have been reported for analogous quinazoline systems. However, for this compound specifically, the described route offers a balance of accessibility of starting materials, high yields, and scalability.

Conclusion

The synthesis of this compound is a well-established process that hinges on the strategic use of 2-amino-4-fluorobenzoic acid as the primary starting material. By following a logical three-stage process of precursor synthesis, quinazolinone formation, and final chlorination, researchers and drug development professionals can reliably produce this vital chemical intermediate. A thorough understanding of the causality behind the choice of reagents and reaction conditions is essential for optimizing the synthesis for yield, purity, and scalability, ultimately impacting the efficiency of developing next-generation therapeutics.

References

- 1. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-fluoroquinazolin-4(3H)-one [myskinrecipes.com]